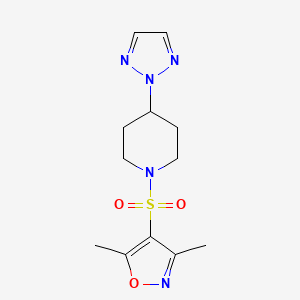![molecular formula C8H13NO2 B2752796 (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2155840-35-8](/img/structure/B2752796.png)
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, commonly known as Bicyclic Proline or BCP, is a cyclic amino acid that has gained significant attention in recent years due to its unique properties. BCP is a chiral molecule, meaning it has a non-superimposable mirror image, and exists in two enantiomeric forms. This amino acid has been found to have various applications in scientific research, particularly in the field of drug discovery.
Applications De Recherche Scientifique
Synthesis and Transport Applications
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has been studied for its potential in synthesis and transport applications. It was compared with other aminobicyclo carboxylic acids for specificity to the Na+-independent membrane transport system in Ehrlich ascites tumor cells and rat hepatoma cell line HTC. This compound showed a more reactive profile than its analogues, highlighting its potential utility in discriminating amino acid transport systems (Christensen et al., 1983).
Stereostructural Analysis
Stereostructural analysis of 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acids, closely related to the subject compound, was carried out. This analysis used various spectroscopy techniques, contributing to the understanding of these compounds' molecular structures and potential applications in stereochemistry and molecular design (Palkó et al., 2005).
Conformational Studies
The conformational aspects of related compounds, like 3-benzamido-3-methoxycarbonylbicyclo[2.2.1]heptane-2-carboxylic acid, have been investigated. These studies provide insights into the semi-extended conformation of the amino acid residue and intermolecular hydrogen bonding patterns, which are crucial for understanding the structural and functional properties of such cyclic amino acids (Buñuel et al., 1997).
Mimicry of γ-Turn Structures
Another significant application is in mimicking γ-turn structures in peptides. For instance, 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, which is structurally related to the target compound, has been synthesized and analyzed for its ability to mimic γ-turns in peptides. This application is vital for designing peptide analogues and studying protein folding and structure (Park et al., 2008).
Synthesis of Chiral Cyclic Amino Acids
The synthesis of chiral cyclic amino acids, including those similar to the target compound, is a critical area of research. These chiral cyclic amino acids have potential applications in various fields, including medicinal chemistry and asymmetric synthesis (Pyne et al., 1993).
Mécanisme D'action
Target of Action
The primary targets of (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid are currently unknown. This compound is a derivative of the bicyclo[2.2.1]heptane structure, which is found in various bioactive compounds . .
Biochemical Pathways
The biochemical pathways affected by This compoundThe compound is a derivative of the bicyclo[2.2.1]heptane structure, which is found in various bioactive compounds
Propriétés
IUPAC Name |
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYLGUSANAWARQ-VZFHVOOUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@H]2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(ethylthio)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2752721.png)
![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)

![N-(2,3-dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2752726.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2752729.png)


![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)

![Ethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2752734.png)
